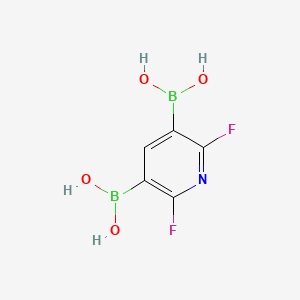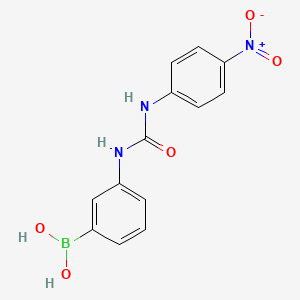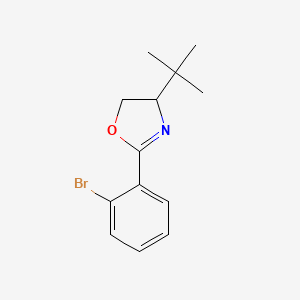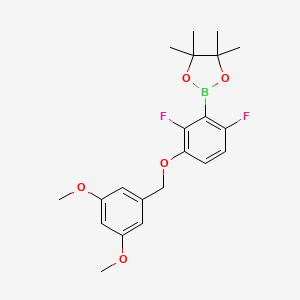
(2,6-Difluoropyridine-3,5-diyl)diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Difluoropyridine-3,5-diyl)diboronic acid is an organoboron compound that features a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and two boronic acid groups at the 3 and 5 positions. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoropyridine-3,5-diyl)diboronic acid typically involves the borylation of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or boronates.
Reduction: This compound can be reduced to form various boron-containing derivatives.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Boron-containing derivatives.
Substitution: Biaryl or vinyl compounds.
科学的研究の応用
(2,6-Difluoropyridine-3,5-diyl)diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (2,6-Difluoropyridine-3,5-diyl)diboronic acid largely depends on its application. In cross-coupling reactions, the boronic acid groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the transmetalation of the boron atom with a palladium catalyst. In biological applications, the boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and molecular recognition.
類似化合物との比較
- 2,6-Difluoropyridine-3-boronic acid
- 2,6-Difluoropyridine-4-boronic acid
- 2,6-Difluoropyridine-5-boronic acid
Uniqueness: (2,6-Difluoropyridine-3,5-diyl)diboronic acid is unique due to the presence of two boronic acid groups, which enhances its reactivity and versatility in synthetic applications. The positioning of the boronic acid groups at the 3 and 5 positions allows for the formation of more complex molecular architectures compared to its mono-boronic acid counterparts.
特性
IUPAC Name |
(5-borono-2,6-difluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5B2F2NO4/c8-4-2(6(11)12)1-3(7(13)14)5(9)10-4/h1,11-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYZUAPENAZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1F)F)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5B2F2NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8255481.png)
![Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8255487.png)
![Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8255493.png)
![(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B8255501.png)
![tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8255505.png)
![(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8255514.png)

![1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8255522.png)
![Isothiazolo[5,4-b]pyridin-6-amine](/img/structure/B8255524.png)


![3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B8255552.png)


